8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
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Overview
Description
8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[45]decan-4-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one can be achieved through a multi-step process involving the formation of the spiro ring system. One common method involves the reaction of a suitable amine with a ketone to form an intermediate, which is then cyclized to form the spiro compound. The reaction conditions typically involve the use of a Lewis acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .
Scientific Research Applications
8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one involves the inhibition of kinase activity, particularly RIPK1. This inhibition blocks the activation of the necroptosis pathway, thereby preventing cell death. The compound interacts with the kinase domain of RIPK1, forming stable complexes that inhibit its activity .
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spiro compound with similar structural features but different functional groups.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spiro ring system and are also studied for their kinase inhibitory activity.
Uniqueness
8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is unique due to its specific aminoethyl and phenyl substitutions, which confer distinct biological activities and chemical reactivity. Its ability to inhibit RIPK1 with high specificity makes it a valuable compound in medicinal chemistry research .
Properties
Molecular Formula |
C15H22N4O |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
8-(2-aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C15H22N4O/c16-8-11-18-9-6-15(7-10-18)14(20)17-12-19(15)13-4-2-1-3-5-13/h1-5H,6-12,16H2,(H,17,20) |
InChI Key |
VZIXOTXEZOAKIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCN |
Origin of Product |
United States |
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